molecular formula C18H18N2O3S2 B2836600 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886938-78-9

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2836600
CAS No.: 886938-78-9
M. Wt: 374.47
InChI Key: DFCXYWMTMUGMEH-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 3. The benzamide moiety is functionalized with an ethylsulfonyl group at the para position.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-8-6-13(7-9-14)17(21)20-18-19-16-12(3)11(2)5-10-15(16)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCXYWMTMUGMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Sulfonylation: The ethylsulfonyl group can be introduced by reacting the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated benzothiazole with 4-aminobenzoic acid or its derivatives under appropriate coupling conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzothiazole core with dimethyl substitutions at the 4 and 5 positions and an ethylsulfonyl group attached to a benzamide. Its molecular weight is approximately 324.4 g/mol, and it is identified by the CAS number 886938-78-9. The synthesis typically involves:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of Dimethyl Groups : Alkylation using methylating agents such as methyl iodide.
  • Sulfonylation : Reaction with ethylsulfonyl chloride in the presence of a base like triethylamine.
  • Amidation : Formation of the amide bond through coupling with 4-aminobenzoic acid or its derivatives using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Medicinal Chemistry

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been investigated for its potential anticancer , antimicrobial , and anti-inflammatory properties:

  • Anticancer Properties : Preliminary studies indicate significant anticancer activity against various cell lines. For instance, in vitro assays have shown that this compound reduces the viability of breast cancer cells (MCF-7) with an IC50 value in the micromolar range. The mechanism appears to involve apoptosis induction and modulation of signaling pathways associated with cell growth .
  • Antimicrobial Activity : The compound has demonstrated potential as an enzyme inhibitor, particularly against microbial targets, suggesting its utility in treating infections .
  • Anti-inflammatory Effects : Research indicates that it may inhibit specific enzymes involved in inflammatory processes, making it a candidate for further development as an anti-inflammatory agent .

Applications in Materials Science

Beyond medicinal chemistry, this compound also finds applications in materials science:

  • Organic Semiconductors : Its unique structure allows for potential use in developing organic semiconductors.
  • Light-emitting Diodes (LEDs) : The compound's electronic properties make it suitable for applications in LED technology.
  • Photovoltaic Cells : Research is ongoing into its use as a building block for more complex molecules used in solar energy applications .

Case Studies

  • Anticancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent against breast cancer .
  • Antimicrobial Investigation : Another research effort assessed the compound's efficacy against various bacterial strains, revealing promising results that warrant further exploration into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Benzo[d]thiazole vs. Thiazole Derivatives
  • Target Compound : The benzo[d]thiazole core is fused with a benzene ring, enhancing rigidity and planar structure compared to simple thiazoles. The 4,5-dimethyl substituents likely increase lipophilicity and steric bulk.
  • Analog 1 (): Compounds like 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) feature a non-fused thiazole ring with pyridinyl and morpholinomethyl groups.
  • Analog 2 () : GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) contains a thiazole ring linked to pyridinyl and fluorophenyl groups. The fluorophenyl group may enhance metabolic stability, while the acetamide chain differs from the ethylsulfonylbenzamide in the target compound .
Sulfonyl/Sulfonamide Functionalization
  • Target Compound : The ethylsulfonyl group is a strong electron-withdrawing substituent, which may influence electronic distribution and receptor binding.
  • Analog 3 () : Compounds like 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) feature phenylsulfonyl groups on triazole cores. The sulfonyl group here participates in tautomerism (thione vs. thiol), unlike the rigid benzo[d]thiazole system of the target compound .

Physical and Spectral Properties

Melting Points and Solubility
  • Substituents like morpholinomethyl or pyridinyl may enhance solubility in polar solvents compared to the target compound’s lipophilic dimethylbenzo[d]thiazole .
  • : The compound 4-((2-Azidoethoxy)triethyleneglycol)-N-(4-pyridin-2-yl)thiazol-2-yl)benzamide incorporates a hydrophilic triethylene glycol chain, drastically improving water solubility relative to the ethylsulfonyl group .
Spectral Confirmation
  • IR/NMR Trends :
    • The target compound’s ethylsulfonyl group would show characteristic C=O (∼1660–1680 cm⁻¹) and S=O (∼1150–1350 cm⁻¹) stretches in IR, similar to analogs in and .
    • In , the absence of C=O bands in triazoles [7–9] contrasts with the persistent benzamide carbonyl in the target compound .

Tabulated Comparison of Key Analogs

Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound Benzo[d]thiazole 4,5-dimethyl; 4-(ethylsulfonyl)benzamide High lipophilicity; rigid planar structure N/A
4d () Thiazole Morpholinomethyl; 3,4-dichlorobenzamide Enhanced solubility; H-bond donors
GSK1570606A () Thiazole 4-Fluorophenyl; acetamide Metabolic stability; kinase inhibition
Compound 7 () 1,2,4-Triazole Phenylsulfonyl; difluorophenyl Tautomerism; enzyme inhibition
4-Chloro-N-... () Oxadiazole Thioxo-oxadiazole; chlorobenzamide Antimicrobial activity

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound belonging to the benzothiazole family, noted for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly as an anticancer, antimicrobial, and anti-inflammatory agent.

Structural Characteristics

The compound features a benzothiazole ring substituted with 4,5-dimethyl groups and an ethylsulfonyl moiety attached to a benzamide. Its molecular weight is approximately 324.4 g/mol. The unique structural elements contribute to its biological activity by enhancing binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing pathways involved in cell proliferation and inflammation.

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole moieties exhibit significant anticancer properties. For instance, related compounds have shown promising results in inhibiting the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Assay Type
A5492.12 ± 0.212D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

In contrast, the same compounds showed higher IC50 values in three-dimensional (3D) assays, indicating a difference in efficacy depending on the assay format .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the findings:

Microorganism Activity
Escherichia coliInhibited
Staphylococcus aureusInhibited
Saccharomyces cerevisiaeModerate inhibition

These results suggest that the compound possesses significant antibacterial activity, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly through its action as a COX-2 inhibitor. This mechanism is crucial for reducing inflammation and pain in various conditions:

  • In vitro studies have demonstrated that this compound can effectively inhibit COX-2 activity.
  • In vivo evaluations further support its potential as an analgesic agent.

Case Studies and Research Findings

  • Antitumor Efficacy : A study on similar benzothiazole derivatives highlighted their ability to inhibit tumor growth in various cancer models. The results indicated that structural modifications could enhance their anticancer potency while reducing toxicity to normal cells .
  • Antimicrobial Testing : Research involving the compound's derivatives showed broad-spectrum antimicrobial activity against several pathogens, suggesting that modifications to the benzothiazole structure could lead to more effective antimicrobial agents .
  • Docking Studies : Computational studies have indicated that this compound binds effectively to target proteins involved in cancer progression and inflammation, supporting its role as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential coupling of a benzothiazole precursor (e.g., 2-amino-4,5-dimethylbenzo[d]thiazole) with a sulfonyl-substituted benzoyl chloride. Key steps include:

  • Benzamide formation : Amide coupling under Schotten-Baumann conditions using triethylamine in dichloromethane or THF .
  • Sulfonylation : Reaction with ethylsulfonyl chloride in the presence of a base (e.g., pyridine) at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of benzothiazole to benzoyl chloride). Yields improve with anhydrous conditions and inert atmospheres .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : Confirm regiochemistry of the benzothiazole (e.g., methyl groups at C4/C5) and ethylsulfonyl substitution. Key signals:

  • Benzothiazole protons: δ 7.2–7.8 ppm (aromatic), δ 2.3–2.6 ppm (methyl groups) .
  • Ethylsulfonyl: δ 1.4 ppm (triplet, CH3), δ 3.2–3.5 ppm (quartet, SO2CH2) .
    • IR Spectroscopy : Validate sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) groups .
    • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How does the ethylsulfonyl group influence solubility and reactivity compared to methyl or phenyl analogs?

  • Solubility : Ethylsulfonyl enhances polarity vs. methylthio derivatives, improving aqueous solubility (logP ~2.1 vs. ~3.5 for methylthio analogs) .
  • Reactivity : The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitution to the benzothiazole ring. It also participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

  • Approach :

  • Dose-response profiling : Compare IC50 values across cell lines (e.g., MCF-7 vs. bacterial models) to identify selectivity thresholds .
  • Mechanistic studies : Use RNA sequencing to differentiate apoptosis induction (anticancer) vs. membrane disruption (antimicrobial) .
    • Example : Inconsistent cytotoxicity data may arise from assay conditions (e.g., serum-free media reduces bioavailability). Validate results under standardized protocols .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Key Modifications :

  • Benzothiazole substitution : 5-NO2 or 6-Cl groups enhance kinase inhibition (e.g., IC50 reduction from 1.2 μM to 0.3 μM for Mdm2) .
  • Sulfonyl variants : Replace ethyl with cyclopropylsulfonyl to improve metabolic stability .
    • Validation : Molecular docking (AutoDock Vina) and free-energy calculations (MM/PBSA) predict binding affinities to targets like EGFR or tubulin .

Q. What experimental designs mitigate off-target effects in enzyme inhibition assays?

  • Controls : Include competitive inhibitors (e.g., ATP for kinases) and counter-screens against related enzymes (e.g., PKA vs. PKC) .
  • Cellular models : Use CRISPR-edited cell lines (e.g., p53-null) to isolate target-specific effects .
  • Data normalization : Express activity as % inhibition relative to vehicle and positive controls (e.g., staurosporine for apoptosis) .

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